In Vitro Sciatic Nerve Block Potency Relative to Lidocaine
In the frog isolated sciatic nerve model, the target compound (Compound 45 in the series) demonstrates 1.5–2.0× the excitation block activity of lidocaine at equivalent concentration [1]. This potency is markedly lower than the 2',6'-dimethylcarbanilate analog (Compound 40, >1.3× lidocaine) but substantially higher than the N-methyl analog (Compound 42, ~1.0× lidocaine) [1].
| Evidence Dimension | In vitro excitation block activity (relative to lidocaine = 1.0) |
|---|---|
| Target Compound Data | 1.5–2.0 |
| Comparator Or Baseline | Lidocaine (1.0); Compound 40 (2',6'-dimethyl, N-isopropyl): >1.3; Compound 42 (2-chloro-6-methyl, N-methyl): ~1.0 |
| Quantified Difference | Target compound is 0.2–0.7 units more potent than the N-methyl analog and up to ~0.7 units less potent than the 2',6'-dimethyl analog in the 4-piperidinol series |
| Conditions | Frog isolated sciatic nerve; 5 mM solution; amplitude of action potential reduction measured over 5 min exposure; lidocaine as concurrent control on same nerve [1] |
Why This Matters
Selecting Compound 45 over the N-methyl analog provides a near-doubling of in vitro nerve block potency, while avoiding the structural complexity of the more potent 3-piperidinol series compounds.
- [1] Dahlbom, R.; Silsson, J.H.G.; Sievertsson, H.; Akerman, B. Studies on Carbanilic Acid Esters of Cyclic Amino Alcohols. 4. Esters of Pyrrolidinols and Piperidinols as Local Anesthetics. Journal of Medicinal Chemistry 1971, 14 (8), 710–714. Table IV. View Source
